molecular formula C17H20ClNO5 B15196545 Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride CAS No. 35685-98-4

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride

Cat. No.: B15196545
CAS No.: 35685-98-4
M. Wt: 353.8 g/mol
InChI Key: DFUKTLVRAUJNSS-UHFFFAOYSA-N
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Description

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a furobenzodioxin core fused with a carboxylic acid ester and a dimethylaminopropyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Properties

CAS No.

35685-98-4

Molecular Formula

C17H20ClNO5

Molecular Weight

353.8 g/mol

IUPAC Name

dimethyl-[3-(8-methylfuro[2,3-g][1,4]benzodioxine-7-carbonyl)oxypropyl]azanium;chloride

InChI

InChI=1S/C17H19NO5.ClH/c1-11-12-9-14-15(21-8-7-20-14)10-13(12)23-16(11)17(19)22-6-4-5-18(2)3;/h7-10H,4-6H2,1-3H3;1H

InChI Key

DFUKTLVRAUJNSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)OCCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Furobenzodioxin Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene and furan derivatives under acidic or basic conditions.

    Esterification: The carboxylic acid group is esterified using dimethylaminopropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

    Hydrochloride Salt Formation: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization, esterification, and salt formation steps sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride can be compared with other similar compounds, such as:

    Furo(2,3-b)benzofuran Derivatives: These compounds share a similar furobenzofuran core but differ in their functional groups and biological activities.

    Benzodioxin Carboxylic Acid Esters: These esters have a benzodioxin core and exhibit varying degrees of biological activity based on their esterifying groups.

    Dimethylaminopropyl Esters: Compounds with a dimethylaminopropyl group that show diverse chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

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